molecular formula C14H5Cl2F3N4 B4345947 5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No. B4345947
M. Wt: 357.1 g/mol
InChI Key: OFNOSWRDFIKRQO-UHFFFAOYSA-N
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Patent
US07329662B2

Procedure details

Reaction of 1-(3,4-dichloro-phenyl)-4,4,4-trifluoro-butane-1,3-dione (285 mg, 1.0 mmol), prepared from commercially available 3,4-dichloro-acetophenone according to general procedure A, and 3-amino-4-cyano-pyrazole (108 mg, 1.0 mmol) according to general procedure B yielded the title compound as a yellow solid (140 mg, 39%). MS (ISP) 356.9 [(M+H)+]; mp 206° C.
Quantity
285 mg
Type
reactant
Reaction Step One
[Compound]
Name
3,4-dichloro-acetophenone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
108 mg
Type
reactant
Reaction Step Two
Yield
39%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([C:9](=O)[CH2:10][C:11](=O)[C:12]([F:15])([F:14])[F:13])[CH:5]=[CH:6][C:7]=1[Cl:8].[NH2:18][C:19]1[C:23]([C:24]#[N:25])=[CH:22][NH:21][N:20]=1>>[Cl:1][C:2]1[CH:3]=[C:4]([C:9]2[CH:10]=[C:11]([C:12]([F:15])([F:14])[F:13])[N:20]3[N:21]=[CH:22][C:23]([C:24]#[N:25])=[C:19]3[N:18]=2)[CH:5]=[CH:6][C:7]=1[Cl:8]

Inputs

Step One
Name
Quantity
285 mg
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)C(CC(C(F)(F)F)=O)=O
Step Two
Name
3,4-dichloro-acetophenone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
108 mg
Type
reactant
Smiles
NC1=NNC=C1C#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)C1=NC=2N(C(=C1)C(F)(F)F)N=CC2C#N
Measurements
Type Value Analysis
AMOUNT: MASS 140 mg
YIELD: PERCENTYIELD 39%
YIELD: CALCULATEDPERCENTYIELD 39.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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